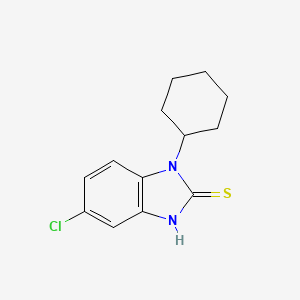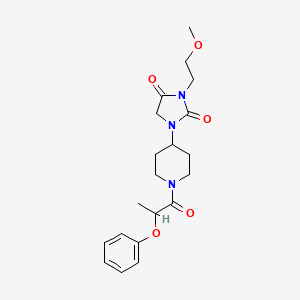
3-(2-Methoxyethyl)-1-(1-(2-phenoxypropanoyl)piperidin-4-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethyl)-1-(1-(2-phenoxypropanoyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H27N3O5 and its molecular weight is 389.452. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyethyl)-1-(1-(2-phenoxypropanoyl)piperidin-4-yl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyethyl)-1-(1-(2-phenoxypropanoyl)piperidin-4-yl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Design and Synthesis
Imidazolidine-2,4-diones are explored for their potential in molecular design and synthesis, focusing on the development of novel compounds with specific biological activities. For example, a series of imidazopyridine thiazolidine-2,4-diones were designed and synthesized, showing significant hypoglycemic activity in vivo, highlighting the utility of this scaffold in designing new therapeutic agents (Oguchi et al., 2000).
Pharmacophore Development for Cancer Therapy
The pharmacophoric features of imidazolidin-2,4-dione derivatives have been analyzed, particularly for their ABCB1 inhibitory properties. This research is crucial in developing new cancer therapies, especially for overcoming multidrug resistance in cancer cells. The study on very potent 5‐spirofluorenehydantoin inhibitor of cancer efflux pump ABCB1 is a testament to this application, offering a pathway for enhancing the efficacy of existing cancer drugs (Żesławska et al., 2019).
Antimicrobial and Antifungal Activities
Compounds within the imidazolidine-2,4-dione class have been evaluated for their antimicrobial and antifungal activities, providing insights into their potential use in developing new antibiotics and antifungal agents. For instance, the synthesis and antimicrobial activity of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones showed promising results against gram-positive bacteria, underscoring the versatility of this chemical framework in addressing various infectious diseases (Prakash et al., 2011).
Antitumor Activity
New imidazole-4-one and imidazolidine-2,4-dione analogues have been synthesized and evaluated for their antitumor activity. This research direction is crucial for discovering new chemotherapeutic agents that could offer better efficacy and selectivity towards cancer cells. The study findings point to the potential of these compounds in cancer treatment, emphasizing the need for further optimization and testing (El-Sayed et al., 2018).
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(2-phenoxypropanoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-15(28-17-6-4-3-5-7-17)19(25)21-10-8-16(9-11-21)23-14-18(24)22(20(23)26)12-13-27-2/h3-7,15-16H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPIQZWXSSSEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


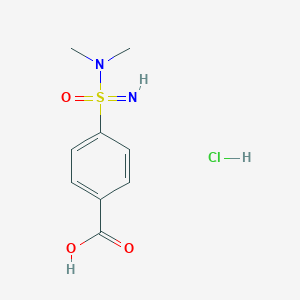
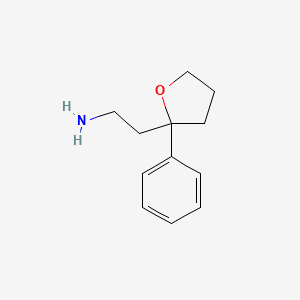
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 6-chloronicotinate](/img/structure/B2994143.png)

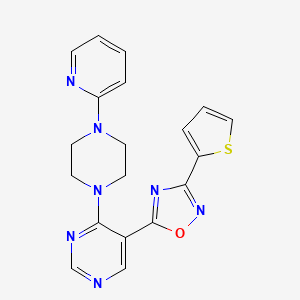
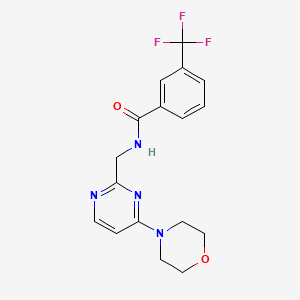
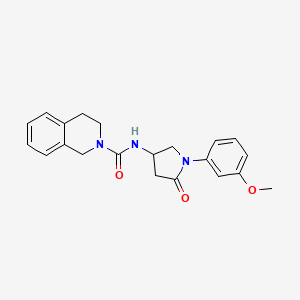
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2994153.png)

![{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2994156.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2994157.png)
